molecular formula C3H2BrNO B165757 2-Bromooxazole CAS No. 125533-82-6

2-Bromooxazole

Cat. No. B165757
M. Wt: 147.96 g/mol
InChI Key: YCHPNSOKVRTPES-UHFFFAOYSA-N
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Description

2-Bromooxazole is a chemical compound with the CAS Number: 125533-82-6 and a linear formula of C3H2BrNO . It has a molecular weight of 147.96 .


Synthesis Analysis

The synthesis of 2-Bromooxazole and similar compounds often begins with readily available starting materials. For instance, one approach to synthesizing a bromo-substituted oxazole derivative involves 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) . This method relies on the Van Leusen oxazole method and electrophilic aromatic bromination .


Molecular Structure Analysis

The molecular structure of 2-Bromooxazole is represented by the InChI code: 1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 166.2±23.0 °C at 760 mmHg, and a vapor pressure of 2.4±0.3 mmHg at 25°C .


Physical And Chemical Properties Analysis

2-Bromooxazole has a molar refractivity of 24.3±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 9.6±0.5 10-24 cm3 . It has a LogP of 1.34, indicating its lipophilicity .

Scientific Research Applications

Application 1: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles

  • Summary of the Application : 2-Bromooxazole is used in the synthesis of bisoxazole and bromo-substituted aryloxazoles. These compounds have significant medicinal and pharmacological applications .
  • Methods of Application or Experimental Procedures : The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
  • Results or Outcomes : The structures of bisoxazole and bromo-substituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .

For instance, it’s known that oxazoles and their derivatives represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists .

Application 2: Antitubulin Agents

  • Summary of the Application : 2-Bromooxazole is used in the synthesis of 2-Methyl-4,5-Disubstituted Oxazoles, a novel class of highly potent antitubulin agents .
  • Methods of Application or Experimental Procedures : The synthesis involves the introduction of an additional substituent to furnish the 2-methyl-4-substituted-5-bromooxazole analogues .
  • Results or Outcomes : Compounds synthesized using 2-Bromooxazole exhibited great antiproliferative activity, with IC50 values of 0.35-4.6 nM and 0.5–20.2 nM, which are similar to those obtained with combretastatin A-4 . These compounds inhibited tubulin polymerization at submicromolar concentrations .

Application 3: Antifungal Agents

  • Summary of the Application : 2-Bromooxazole is used in the synthesis of 2-aminobenzoxazole derivatives, which have been evaluated for their antifungal activities .
  • Methods of Application or Experimental Procedures : The synthesis involves the design and creation of simple 2-aminobenzoxazole derivatives .
  • Results or Outcomes : Most of the target compounds exhibited excellent and broad-spectrum antifungal activities against all the tested fungi .

properties

IUPAC Name

2-bromo-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPNSOKVRTPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565645
Record name 2-Bromo-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromooxazole

CAS RN

125533-82-6
Record name 2-Bromo-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
VV Solomin, DS Radchenko… - European Journal of …, 2019 - Wiley Online Library
… Synthesis of fluorine-containing 2-bromooxazole derivatives. Fluorinated oxazoles were recognized as promising building blocks for medicinal and agrochemistry.40, 71, 82, 83 In this …
B Li, RA Buzon, Z Zhang - Organic Process Research & …, 2007 - ACS Publications
… (16) The product was isolated by crystallization (MTBE/hexanes) in 87% yield and contained less than 0.2% of 2-bromooxazole 9 as an impurity. (17) As expected, the lithium anions 11 …
Number of citations: 38 pubs.acs.org
AH Khan, JS Chen - Organic letters, 2015 - ACS Publications
The breitfussins are halogenated natural products whose structures were determined with the assistance of atomic-force microscopy. The site selectivity of N-bromosuccinimide-…
Number of citations: 42 pubs.acs.org
KJ Hodgetts, MT Kershaw - Organic Letters, 2002 - ACS Publications
… Replacing the copper(II) chloride with copper(II) bromide gave a low yield of a separable mixture of 2-bromooxazole 3 and the 2,5-dibromooxazole 4. In an attempt to improve the …
Number of citations: 88 pubs.acs.org
M Inoue - Mini-Reviews in Organic Chemistry, 2008 - ingentaconnect.com
… Sandmeyer reaction of 2-aminooxazole 21 furnished 2chloro and 2-bromooxazole derivatives (22 and 23) through a nitrosamine intermediate [t-BuONO and cupper salt (CuBr2 or …
Number of citations: 13 www.ingentaconnect.com
E Ferrer Flegeau, ME Popkin, MF Greaney - Organic Letters, 2006 - ACS Publications
… the coupling of phenyl boronic acid to 2-, 4-, and 5-halo-oxazoles, 10 of 2-aminophenyl boronic acid to 5-halo-oxazoles, and of 3,4-dimethoxyphenyl boronic acid to 2-bromooxazole; …
Number of citations: 89 pubs.acs.org
A Arora, KA Teegardin, JD Weaver - Organic letters, 2015 - ACS Publications
… contrast to thiazoles, we do not observe competitive reduction of 2-bromobenzimidazoles (10a), and consequently, yields are higher, whereas under these conditions 2-bromooxazole (…
Number of citations: 46 pubs.acs.org
H Araki, T Katoh, M Inoue - Tetrahedron letters, 2007 - Elsevier
… Our synthesis commenced with exposure of the known 2-bromooxazole 3 24 to aqueous ammonia in THF at ambient temperature for 24 h to give an 80% yield of the corresponding …
Number of citations: 33 www.sciencedirect.com
CK Skepper, T Quach, TF Molinski - Journal of the American …, 2010 - ACS Publications
… While the corresponding ethyl 2-bromooxazole-4-carboxylate has been used in Pd-promoted Stille coupling of oxazoles, (14) our preliminary surveys showed the latter were poor …
Number of citations: 76 pubs.acs.org
P Szuroczki, G Mikle, L Kollár - Molecular Catalysis, 2018 - Elsevier
… Oxazole hydroxamates with histone deacetylase property were synthesised in Suzuki–Miyaura reaction using 2-bromooxazole derivative [30]. …
Number of citations: 8 www.sciencedirect.com

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